molecular formula C16H11ClN4OS B14944040 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)quinoxalin-2-amine

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)quinoxalin-2-amine

Cat. No.: B14944040
M. Wt: 342.8 g/mol
InChI Key: DRPKNAZHEMVWKW-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE is a complex organic compound that features both quinoxaline and benzothiazole moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoxaline Moiety: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Formation of the Benzothiazole Moiety: This can be synthesized by cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the quinoxaline and benzothiazole moieties using appropriate reagents and conditions, such as a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE
  • N-(3-CHLORO-2-QUINOXALINYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE

Uniqueness

N-(3-CHLORO-2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H11ClN4OS

Molecular Weight

342.8 g/mol

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-6-methoxy-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H11ClN4OS/c1-22-9-6-7-12-13(8-9)23-16(20-12)21-15-14(17)18-10-4-2-3-5-11(10)19-15/h2-8H,1H3,(H,19,20,21)

InChI Key

DRPKNAZHEMVWKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC=CC=C4N=C3Cl

Origin of Product

United States

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